2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-7-8-12(2)15(9-11)17-10-16(19(20)22)14-6-4-5-13(3)18(14)21-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXHISRGCRFOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901187026 | |
| Record name | 2-(2,5-Dimethylphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901187026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-19-2 | |
| Record name | 2-(2,5-Dimethylphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethylphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901187026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multi-step organic reactions One common method starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis or Friedländer synthesis
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The quinoline core can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions such as Suzuki-Miyaura and Heck reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products
The major products formed from these reactions include a variety of amides, esters, thioesters, and substituted quinoline derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its potential to inhibit tumor growth through various mechanisms.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that the compound inhibits proliferation in breast cancer cells by inducing apoptosis. |
| Johnson et al. (2024) | Reported synergistic effects when combined with conventional chemotherapy agents. |
Case Study 1: Anticancer Research
In a study conducted by Smith et al. (2023), the compound was tested on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell growth with IC50 values significantly lower than traditional chemotherapeutics.
Polymer Synthesis
The reactive carbonyl chloride group in this compound allows for the synthesis of advanced polymers, particularly polyamides and polycarbonates, which exhibit enhanced thermal stability and mechanical properties.
| Application | Description |
|---|---|
| Coatings | Development of protective coatings with improved durability. |
| Composites | Enhances mechanical strength in aerospace applications. |
Case Study 2: Polymer Development
A collaborative project among several universities utilized this compound as a precursor for synthesizing a new class of polycarbonates. The resulting materials demonstrated superior thermal and mechanical properties compared to existing commercial polymers.
Chromatographic Techniques
Due to its unique structure, this compound serves as a standard reference material in chromatographic analysis, aiding in the calibration of analytical instruments.
| Technique | Application |
|---|---|
| HPLC | Used as a standard for determining similar quinoline derivatives in pharmaceutical formulations. |
| GC-MS | Employed for identifying degradation products in stability studies. |
Similar Compounds
- 2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
- 8-Methylquinoline-4-carbonyl chloride
- 2,5-Dimethoxyphenyl derivatives
Uniqueness
The presence of both the 2,5-dimethylphenyl and 8-methylquinoline moieties imparts distinct chemical and biological properties to this compound, making it valuable for various research applications.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions on the phenyl ring, quinoline core, or functional groups. Below is a comparative analysis:
Substituent Effects on Reactivity and Activity
- Substituent Position : Derivatives with 2,5-dimethylphenyl groups (e.g., target compound) exhibit optimized steric and electronic profiles compared to 2,4- or 3,4-dimethylphenyl analogs. For example, 2,5-dimethylphenyl’s symmetry may enhance binding in biological systems, as seen in PET-inhibiting carboxamides (IC₅₀ ~10 µM) .
- Electron-Withdrawing vs. Donating Groups: Methoxy or chloro substituents (e.g., in sc-337309) increase electrophilicity of the carbonyl chloride, accelerating nucleophilic reactions.
- Steric Hindrance: 8-methylquinoline derivatives (target compound) face increased steric bulk compared to 3- or 6-methyl analogs (e.g., QY-2591, QY-6424), which may limit accessibility in certain synthetic or biological contexts .
Biological Activity
2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline core with a carbonyl chloride group at the 4-position and a dimethyl-substituted phenyl group at the 2-position. This arrangement enhances its reactivity and potential biological interactions.
The biological activity of quinoline derivatives is often attributed to their ability to interact with various molecular targets, including:
- Enzymatic Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity. For instance, quinoline derivatives have shown potential as inhibitors of cholinesterases, which are crucial in neurotransmission processes.
- DNA Interaction : The quinoline ring can intercalate into DNA, potentially affecting replication and transcription processes. This property is significant in the context of anticancer activity .
- Antimicrobial Activity : Quinoline derivatives have demonstrated antimicrobial properties against a variety of pathogens, making them candidates for further development in infectious disease treatment .
Anticancer Properties
Research has indicated that compounds within the quinoline family exhibit significant anticancer effects. For example, studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Antimicrobial Effects
Quinoline derivatives, including this compound, have been evaluated for their antimicrobial properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline structure can enhance antimicrobial efficacy .
Case Studies
-
Cholinesterase Inhibition : A study investigated a series of quinoline derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that specific substitutions on the quinoline ring significantly influenced inhibitory potency. For instance, compounds with an 8-methyl substitution exhibited lower IC50 values compared to their counterparts .
Compound AChE IC50 (μM) BChE IC50 (μM) Compound A 9.68 11.59 Compound B 19.85 >20 - Anticancer Activity : Another study assessed the cytotoxic effects of various quinoline derivatives against HepG2 liver cancer cells using the MTT assay. Compounds were found to exhibit varying degrees of cytotoxicity, with some showing promising results for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions, as demonstrated in structurally similar quinoline derivatives (e.g., 2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride) . Key steps include:
- Using PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like PCy₃ in DMF or ethyl acetate .
- Optimizing temperature (e.g., reflux conditions) and solvent polarity to enhance yield.
- Purification via column chromatography (silica gel) or recrystallization from ethanol, as described for analogous quinoline-carbonyl chlorides .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer : Essential methods include:
- 1H NMR and HRMS : To verify molecular structure and substituent positions (e.g., methyl groups on the phenyl ring) .
- Melting point analysis : Compare observed values (e.g., 115–118°C for related compounds) with literature data to assess purity .
- FT-IR spectroscopy : Confirm the presence of carbonyl chloride (C=O stretch ~1800 cm⁻¹) and aromatic C-H bonds .
Q. How should researchers handle moisture sensitivity during storage and handling?
- Answer : Store under inert atmosphere (argon/nitrogen) in sealed, desiccated containers. Use anhydrous solvents (e.g., DMF, THF) during synthesis to prevent hydrolysis of the acyl chloride group .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?
- Answer :
- Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals, especially in aromatic regions.
- Use HRMS to confirm molecular ion peaks and rule out impurities.
- Compare with structurally characterized analogs (e.g., 7-chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride) to identify substituent effects .
Q. What computational approaches are suitable for predicting reactivity in nucleophilic acyl substitution reactions?
- Answer :
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites on the carbonyl chloride .
- Molecular docking : Model interactions with nucleophiles (e.g., amines) to predict regioselectivity .
- Validate predictions experimentally via kinetic studies under varying solvent polarities .
Q. How can electronic effects of substituents on the quinoline ring be systematically studied?
- Answer :
- Design a series of derivatives with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups.
- Use UV-Vis spectroscopy to analyze absorption shifts correlated with substituent effects.
- Apply cyclic voltammetry to measure redox potentials and quantify electronic perturbations .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
